molecular formula C3H8N4O2S B2608603 N-(2-azidoethyl)methanesulfonamide CAS No. 1056188-14-7

N-(2-azidoethyl)methanesulfonamide

Cat. No. B2608603
Key on ui cas rn: 1056188-14-7
M. Wt: 164.18
InChI Key: VBXMDGUTXLHAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293772B2

Procedure details

Into a 100 mL flask was placed 2-chloroethylamine hydrochloride (5.0 g, 43.1 mmol) and dichloromethane (50 mL). To the suspension was added N-methylmorpholine (10 mL, 91 mmol) while maintaining the temperature between −3 and 5° C. Methane-sulfonyl chloride (4.0 mL, 51.7 mmol) was added slowly to the reaction mixture. After 2 h the reaction mixture was washed with water, 4 N HCl, and water. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude solfonamide (3.1 g) was redissolved in DMF (8.0 mL). NaI (327 mg, 1.97 mmol) and NaN3 (1.92 g, 29.5 mmol) was added to the solution. The reaction mixture was stirred for 48 h at 50° C. and then poured into a mixture of EtOAc/water. The organic phase was washed with water, brine and then dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The crude product was used without any further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
327 mg
Type
reactant
Reaction Step Four
Name
Quantity
1.92 g
Type
reactant
Reaction Step Four
Name
EtOAc water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][CH2:4][NH2:5].CN1CCOCC1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[Na+].[I-].[N-:20]=[N+:21]=[N-:22].[Na+]>CCOC(C)=O.O.ClCCl>[N:20]([CH2:3][CH2:4][NH:5][S:14]([CH3:13])(=[O:16])=[O:15])=[N+:21]=[N-:22] |f:0.1,4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.ClCCN
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
327 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1.92 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Five
Name
EtOAc water
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 48 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100 mL flask was placed
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between −3 and 5° C
WASH
Type
WASH
Details
After 2 h the reaction mixture was washed with water, 4 N HCl, and water
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude solfonamide (3.1 g) was redissolved in DMF (8.0 mL)
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
N(=[N+]=[N-])CCNS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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